molecular formula C14H11NO2 B14017023 Benzaldehyde, 2,2'-iminobis- CAS No. 49579-63-7

Benzaldehyde, 2,2'-iminobis-

Cat. No.: B14017023
CAS No.: 49579-63-7
M. Wt: 225.24 g/mol
InChI Key: LWHFAPRJWXQCGV-UHFFFAOYSA-N
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Description

Benzaldehyde, 2,2'-iminobis- (hypothetical IUPAC name based on nomenclature conventions) is a compound featuring two benzaldehyde groups linked by an imino (-NH-) bridge. While direct structural data for this specific compound are absent in the provided evidence, analogous compounds such as 2,2'-iminobis-ethanol (diethanolamine, DEA) and benzaldehyde derivatives with alternative linkers (e.g., sulfur, oxygen) suggest that the imino group confers distinct reactivity and physicochemical properties.

Properties

CAS No.

49579-63-7

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

2-(2-formylanilino)benzaldehyde

InChI

InChI=1S/C14H11NO2/c16-9-11-5-1-3-7-13(11)15-14-8-4-2-6-12(14)10-17/h1-10,15H

InChI Key

LWHFAPRJWXQCGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)NC2=CC=CC=C2C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-AZANEDIYLDIBENZALDEHYDE can be synthesized through the ozonation of carbamazepine, a pharmaceutical compound. The ozonation process involves the reaction of carbamazepine with ozone, leading to the formation of several transformation products, including 2,2’-AZANEDIYLDIBENZALDEHYDE . The reaction conditions typically involve the use of liquid chromatography coupled to ion trap mass spectrometry and high-resolution mass spectrometry to monitor the formation and transformation of the products .

Industrial Production Methods: While specific industrial production methods for 2,2’-AZANEDIYLDIBENZALDEHYDE are not well-documented, the ozonation process used in laboratory settings could potentially be scaled up for industrial applications. This would involve optimizing the reaction conditions to ensure efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Intramolecular Benzoin Reaction

Benzaldehyde lyase (BAL)-catalyzed intramolecular benzoin reactions are feasible with substrates structurally analogous to 2,2'-iminobis-benzaldehyde:

  • Substrate Requirements :

    • Two benzaldehyde groups linked via a three-carbon alkyl chain at the 2,2' positions.

    • Ether-type bonds between the linker and aromatic rings .

  • Reaction Outcomes :

    • Cyclization yields enantiomerically enriched benzoin derivatives (e.g., 77% yield, 90% ee ) .

    • Substrates with 3,3'-linkers or longer chains favor intermolecular coupling (e.g., 40–53% yield ) .

Mechanistic Insight : BAL promotes hydride transfer between aldehydes, forming a ketyl intermediate that dimerizes asymmetrically .

Electroreductive Coupling

Electrochemical reduction of benzaldehyde derivatives can produce dimerized products. For 2,2'-linked systems:

  • Catalyst : Pd/Cu bimetallic systems enhance selectivity.

    • Pd facilitates ketyl intermediate generation (lower activation barrier).

    • Cu promotes dimerization (reaction energy: −0.89 eV vs. 0.98 eV for Pd) .

  • Performance :

    • Faradaic Efficiency : Up to 80% for hydrobenzoin.

    • Rate : 0.43 mmol cm⁻² h⁻¹ at −0.40 V vs. RHE .

Oxidation and Reduction Reactions

  • Cannizzaro Reaction : Under strongly basic conditions (e.g., alcoholic KOH), benzaldehyde derivatives undergo self-oxidation-reduction. For 2,2'-iminobis-benzaldehyde, this could yield benzyl alcohol and benzoic acid derivatives .

  • Air Oxidation : Exposure to air gradually oxidizes aldehydes to carboxylic acids, necessitating inert storage conditions .

Miscellaneous Reactions

  • Condensation with Active Methylene Compounds : Forms chromene or coumarin derivatives under acid/base catalysis.

  • Grignard Addition : Nucleophilic attack by organomagnesium reagents generates secondary alcohols.

Key Mechanistic Insights

  • Schiff Base Formation : Proceeds via nucleophilic addition and dehydration .

  • Benzoin Reaction : BAL stabilizes the enamine intermediate, enabling asymmetric C–C bond formation .

  • Electroreduction : Ketyl intermediate dimerization is rate-limiting; Cu sites lower the energy barrier .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between benzaldehyde derivatives with varying bridging groups:

Compound Name CAS No. Molecular Formula Bridge Type Key Properties/Applications Hazards
Benzaldehyde, 2,2'-iminobis- Not available Hypothetical (C₁₄H₁₁NO₂) Imino (-NH-) Presumed use in polymer crosslinking or as a ligand for metal coordination. Likely irritant (based on DEA analogs ).
Benzaldehyde, 2,2'-thiobis- 549494-75-9 C₁₄H₁₀O₂S Thioether (-S-) Enhanced thermal stability; potential antioxidant or vulcanization agent in rubber industries. Limited data; sulfur analogs may pose dermal sensitization risks .
Benzaldehyde, 2,2'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis- Not available C₁₈H₁₆O₄ Ether (-O-) High molecular weight suggests use in resins or plasticizers . Likely low acute toxicity (common in ethers); possible environmental persistence.
2,2'-Azobis(benzoic acid) 635-54-1 C₁₄H₁₀N₂O₄ Azo (-N=N-) Radical initiator in polymerization; decomposes exothermically . H302 (harmful if swallowed), H315/H319 (skin/eye irritation) .
Benzaldehyde, 2-methoxy Not available C₈H₈O₂ Methoxy (-OCH₃) Electron-donating substituent alters reactivity; used in fragrances or UV stabilizers . Limited hazards reported; methoxy groups generally reduce acute toxicity.

Structural and Reactivity Comparisons

  • This property is critical in applications like catalysis or drug delivery systems.
  • Thioether Bridge (-S-) : Sulfur’s polarizability and larger atomic radius may increase resistance to oxidation, making this compound suitable for high-temperature applications .
  • Azo Bridge (-N=N-) : The azo group’s photolytic and thermal instability is exploited in radical-initiated reactions but requires careful handling due to decomposition risks .

Hazard Profiles

  • Benzaldehyde, 2,2'-iminobis-: While specific data are unavailable, diethanolamine (DEA), a structurally related imino compound, is classified as a skin and respiratory irritant . Similar precautions (e.g., PPE use) are advisable.
  • 2,2'-Azobis(benzoic acid) : Demonstrates acute oral toxicity (H302) and irritancy, necessitating stringent exposure controls .

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